

# Lysergol: A Technical Guide to its Toxicological Profile and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lysergol*

Cat. No.: B1218730

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lysergol** is a naturally occurring ergoline alkaloid found in various species of fungi, such as *Claviceps*, and in the seeds of some plants like morning glory.[1][2] As a member of the ergoline family, it shares a structural relationship with other well-known compounds, including lysergic acid diethylamide (LSD).[3] While not considered a classic hallucinogen, **Lysergol** interacts with a range of neurotransmitter receptors, leading to a complex pharmacological profile.[1][4] This technical guide provides a comprehensive overview of the available toxicological data and safety profile of **Lysergol**, intended to inform researchers, scientists, and professionals in the field of drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies where available, and visual representations of its molecular interactions.

## Toxicological Data

The toxicological data for **Lysergol** is limited in the public domain. However, available information indicates that it is a substance with significant acute toxicity.

## Acute Toxicity

**Lysergol** is classified as "Fatal if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating high acute oral toxicity.[2] It is also

reported to be very toxic by inhalation and in contact with skin.[\[1\]](#) Specific quantitative data for oral and dermal routes are not readily available in the reviewed literature. The primary quantitative acute toxicity value identified is for intravenous administration in mice.

Table 1: Acute Toxicity of **Lysergol**

| Species | Route of Administration | Parameter | Value      | Reference           |
|---------|-------------------------|-----------|------------|---------------------|
| Mouse   | Intravenous             | LD50      | 0.32 mg/kg | <a href="#">[1]</a> |

#### Experimental Protocol: Acute Intravenous Toxicity in Mice

While the specific detailed protocol for the cited LD50 value is not available in the public literature, a general methodology for such a study, based on standard toxicological practices, would involve the following steps:

- Animal Model: Male and female mice, typically of a specific strain (e.g., Swiss albino), would be used.
- Dosage Preparation: **Lysergol** would be dissolved in a suitable sterile vehicle for intravenous administration.
- Administration: A range of doses would be administered as a single bolus injection into a tail vein.
- Observation: Animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations would include changes in behavior, appearance, and physiological functions.
- Data Analysis: The LD50 value, the dose estimated to be lethal to 50% of the animals, would be calculated using appropriate statistical methods (e.g., probit analysis).

## Other Toxicological Endpoints

Qualitative data suggests that **Lysergol** is irritating to the eyes, respiratory system, and skin.[\[1\]](#) [\[2\]](#) Long-term exposure to high concentrations of dust may lead to respiratory issues.[\[1\]](#)

Systemic toxic effects, which may be fatal, can result from skin absorption, particularly through open wounds.[\[1\]](#)

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a significant lack of specific studies on the genotoxicity, carcinogenicity, and reproductive toxicity of **Lysergol** in the public domain.

- Genotoxicity: No specific results from standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) or in vitro/in vivo micronucleus assays for **Lysergol** were identified.[\[5\]](#)[\[6\]](#)
- Carcinogenicity: One source states that there is "no indication of carcinogenicity to humans" and that it is not listed by the International Agency for Research on Cancer (IARC).[\[2\]](#) However, this statement appears to be based on a lack of data rather than on negative findings from specific carcinogenicity bioassays.
- Reproductive and Developmental Toxicity: No specific studies on the effects of **Lysergol** on fertility, embryofetal development, or pre- and postnatal development were found. The International Council for Harmonisation (ICH) provides guidelines for assessing the reproductive toxicity of pharmaceuticals, which would be applicable if **Lysergol** were to be developed as a therapeutic agent.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Mechanism of Action and Signaling Pathways

**Lysergol** exerts its effects through its interaction with various G protein-coupled receptors (GPCRs), primarily serotonin (5-HT) and dopamine (D) receptors, as well as alpha-adrenergic receptors.[\[3\]](#) It acts as a partial agonist at 5-HT1A receptors and an agonist at 5-HT2A and 5-HT2C receptors.[\[3\]](#)

### 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by **Lysergol** is a key component of its pharmacological activity. This receptor is coupled to the Gq/11 family of G proteins.



[Click to download full resolution via product page](#)

**Lysergol** activates the 5-HT2A receptor, leading to the activation of the G<sub>q</sub> pathway.

## 5-HT1A Receptor Signaling Pathway

**Lysergol**'s partial agonism at 5-HT1A receptors is thought to contribute to its potential anxiolytic and antidepressant effects.[3] These receptors are coupled to inhibitory G<sub>i/o</sub> proteins.



[Click to download full resolution via product page](#)

**Lysergol** partially activates the 5-HT1A receptor, inhibiting adenylyl cyclase via G<sub>i</sub>.

## Dopamine D1 Receptor Signaling Pathway

**Lysergol** has an affinity for dopamine D1 receptors.[3] D1 receptors are primarily coupled to the stimulatory G<sub>s</sub>/olf family of G proteins, leading to the activation of adenylyl cyclase.



[Click to download full resolution via product page](#)

**Lysergol**'s interaction with the D1 receptor can lead to the activation of the Gs pathway.

## Summary and Conclusion

**Lysergol** is an ergoline alkaloid with potent biological activity, primarily through its interaction with serotonin and dopamine receptors. The available toxicological data, although limited, indicates that **Lysergol** has high acute toxicity, particularly when administered intravenously or orally. It is also a skin, eye, and respiratory irritant. There is a notable absence of publicly available, detailed studies on its genotoxicity, carcinogenicity, and reproductive toxicity, which represents a significant data gap for a comprehensive safety assessment.

The mechanism of action of **Lysergol** involves complex interactions with multiple GPCRs, leading to the modulation of key intracellular signaling pathways. Its effects on the 5-HT2A, 5-HT1A, and D1 receptor signaling cascades are central to its pharmacological profile.

For professionals in drug development, the high acute toxicity of **Lysergol** necessitates careful handling and containment procedures. The lack of comprehensive safety data underscores the need for further investigation into its long-term toxicological effects before any potential therapeutic applications can be considered. Future research should prioritize conducting standardized genotoxicity and reproductive toxicity studies, as well as obtaining quantitative acute toxicity data for relevant routes of administration.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Lysergol | C16H18N2O | CID 14987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lysergol: activities, applications and toxicity\_Chemicalbook [chemicalbook.com]
- 4. Lysergol - Wikipedia [en.wikipedia.org]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. Micronucleus test - Wikipedia [en.wikipedia.org]
- 7. database.ich.org [database.ich.org]
- 8. Reproductive toxicity testing for pharmaceuticals under ICH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 10. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- To cite this document: BenchChem. [Lysergol: A Technical Guide to its Toxicological Profile and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218730#toxicological-data-and-safety-profile-of-lysergol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)